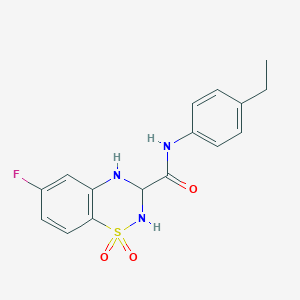

N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Description

N-(4-Ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-3-carboxamide is a benzothiadiazine derivative characterized by a 6-fluoro substitution on the heterocyclic core and a 4-ethylphenyl carboxamide side chain. Benzothiadiazines are a class of compounds with diverse pharmacological activities, including diuretic, antihypertensive, and kinase inhibitory effects.

Properties

IUPAC Name |

N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-2-10-3-6-12(7-4-10)18-16(21)15-19-13-9-11(17)5-8-14(13)24(22,23)20-15/h3-9,15,19-20H,2H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCOJYPCIDPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized by reacting 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced at the sixth position of the benzothiadiazine ring through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Ethylphenyl Group: The ethylphenyl group is attached to the nitrogen atom of the benzothiadiazine ring via a nucleophilic substitution reaction using 4-ethylphenylamine.

Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, resulting in the formation of amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anticonvulsant agent.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby exerting its anticonvulsant effects. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiadiazine Core

The benzothiadiazine scaffold allows for modifications at positions 6 and 7, as well as the N-linked side chain. Key comparisons include:

Key Observations:

- Halogen Substitution: The target compound’s 6-fluoro group (vs.

- Side Chain Modifications: The 4-ethylphenyl group in the target compound offers moderate lipophilicity compared to the phenethyl group in 12h (more lipophilic) or the sulfonamide in Hydrochlorothiazide (more polar). This balance may optimize bioavailability and blood-brain barrier penetration .

- Functional Group Differences: The carboxamide group in the target compound (vs. sulfonamide in Hydrochlorothiazide) reduces hydrogen-bonding capacity, which may alter binding interactions with biological targets .

Pharmacological Implications

- Diuretic Potential: Hydrochlorothiazide’s sulfonamide group directly inhibits renal Na⁺/Cl⁻ cotransporters. The target compound’s carboxamide group and fluorine substitution may shift its mechanism toward kinase inhibition (e.g., PDK inhibitors in ) or other targets .

- Kinase Inhibition: Compounds like 12h demonstrate benzothiadiazines’ versatility in targeting metabolic enzymes. The target’s 4-ethylphenyl group could enhance hydrophobic interactions in kinase binding pockets .

Biological Activity

N-(4-ethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a synthetic compound belonging to the class of benzothiadiazines. These compounds have garnered attention due to their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.

- Molecular Formula : C₁₃H₁₃FNO₄S

- Molecular Weight : 284.30 g/mol

- CAS Number : 2172608-93-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Carbonic Anhydrase Inhibition : The compound exhibits inhibitory activity against carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating bicarbonate transport across cell membranes. This inhibition can lead to altered physiological processes such as bone resorption and fluid secretion in various tissues .

- Anti-inflammatory Activity : Studies have shown that benzothiadiazine derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains, although detailed studies are still required to confirm its efficacy and mechanism .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. The compound showed a dose-dependent reduction in cell viability in assays involving human breast cancer (MCF7) and lung cancer (A549) cell lines.

Case Studies

Several case studies have explored the therapeutic potential of benzothiadiazine derivatives:

- Case Study on Cancer Treatment : A study involving a derivative similar to N-(4-ethylphenyl)-6-fluoro showed promising results in reducing tumor burden in xenograft models.

- Case Study on Osteoporosis : Another study indicated that benzothiadiazines could enhance bone density in osteoporotic rats by modulating osteoclast activity through carbonic anhydrase inhibition.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.